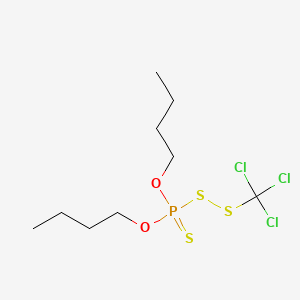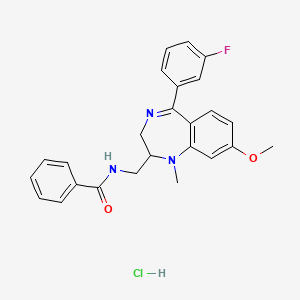
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a benzamide core linked to a benzodiazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is typically carried out using a fluorinated benzene derivative and a strong base.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate alkyl halides and bases.
Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction. This is typically achieved using a coupling reagent such as carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of anxiety, insomnia, and other neurological disorders.
Biological Research: The compound is used in studies investigating the role of benzodiazepine receptors in various physiological processes.
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.
Chemical Biology: The compound is used as a tool to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with benzodiazepine receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine derivative with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group and the methoxy substituent contribute to its unique binding affinity and selectivity for benzodiazepine receptors, differentiating it from other benzodiazepine derivatives.
Properties
CAS No. |
83736-92-9 |
|---|---|
Molecular Formula |
C25H25ClFN3O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[[5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c1-29-20(16-28-25(30)17-7-4-3-5-8-17)15-27-24(18-9-6-10-19(26)13-18)22-12-11-21(31-2)14-23(22)29;/h3-14,20H,15-16H2,1-2H3,(H,28,30);1H |
InChI Key |
GJMHEZQWPAFUGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC(=CC=C3)F)CNC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


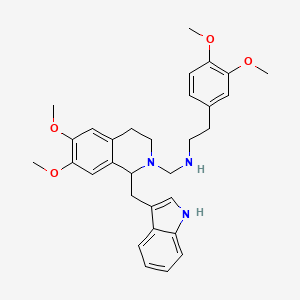
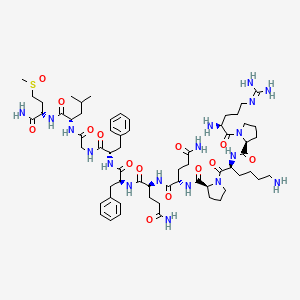
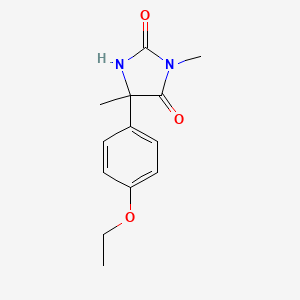
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
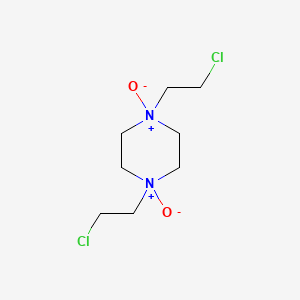

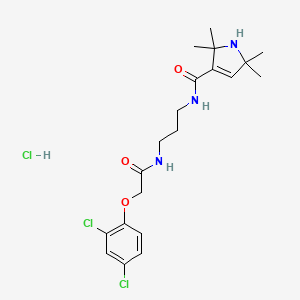
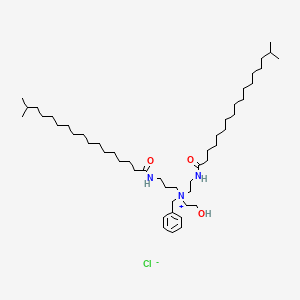
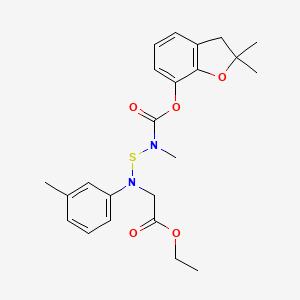
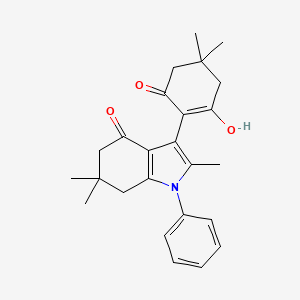
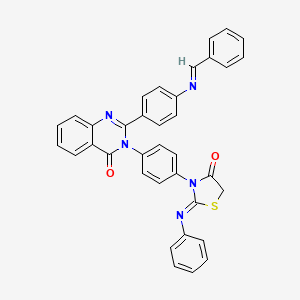
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)

